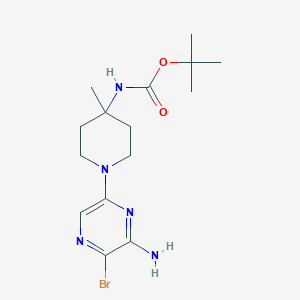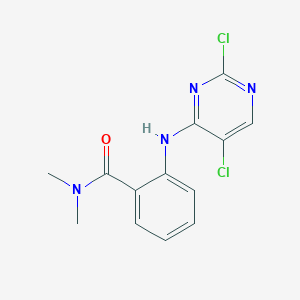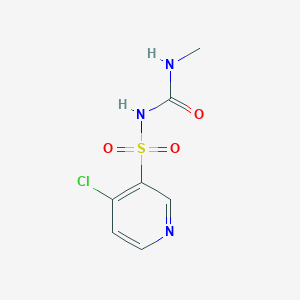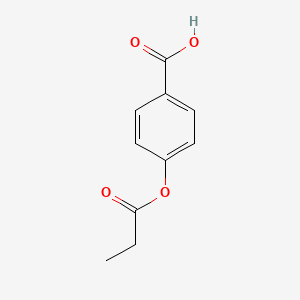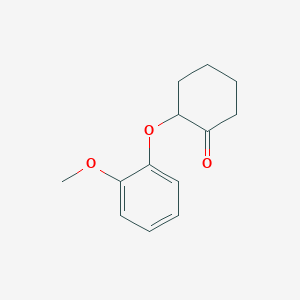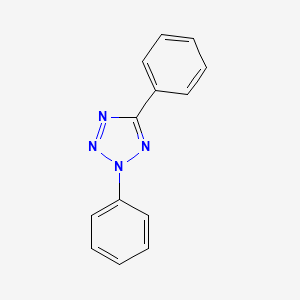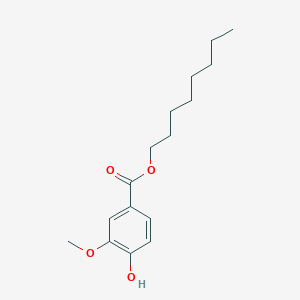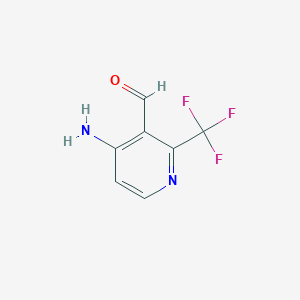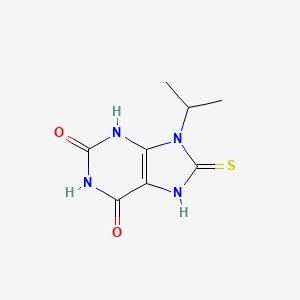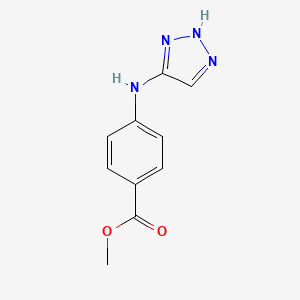
(Pyridin-4-yl)(2,4,5-trichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- is a chemical compound with the molecular formula C12H6Cl3NO. It is known for its unique structure, which includes a pyridine ring and a trichlorophenyl group.
Preparation Methods
The synthesis of Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- typically involves the reaction of 4-pyridinecarboxaldehyde with 2,4,5-trichlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- can be compared with other similar compounds, such as:
- Methanone,4-pyridinyl(2,4-dichlorophenyl)-
- Methanone,4-pyridinyl(2,5-dichlorophenyl)-
- Methanone,4-pyridinyl(3,4,5-trichlorophenyl)-
These compounds share structural similarities but differ in the number and position of chlorine atoms on the phenyl ring. The unique arrangement of chlorine atoms in Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- contributes to its distinct chemical and biological properties .
Properties
CAS No. |
62246-99-5 |
|---|---|
Molecular Formula |
C12H6Cl3NO |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
pyridin-4-yl-(2,4,5-trichlorophenyl)methanone |
InChI |
InChI=1S/C12H6Cl3NO/c13-9-6-11(15)10(14)5-8(9)12(17)7-1-3-16-4-2-7/h1-6H |
InChI Key |
OVRAIAQQUIYYIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


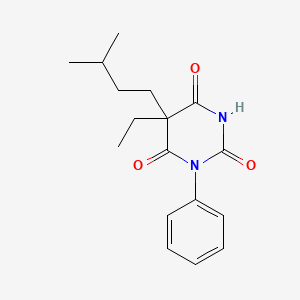
![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
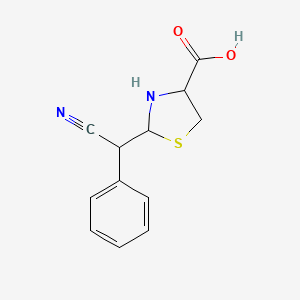
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
